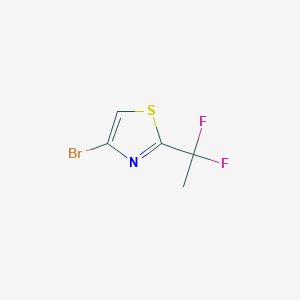

4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound is a thiazole derivative that has a bromine atom and a difluoroethyl group attached to it. The unique chemical structure of this compound makes it a promising candidate for the development of new drugs that can target specific biological pathways.

科学的研究の応用

Synthetic Applications and Drug Discovery

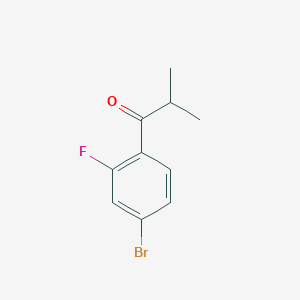

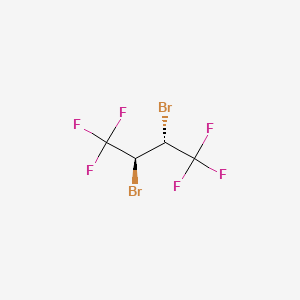

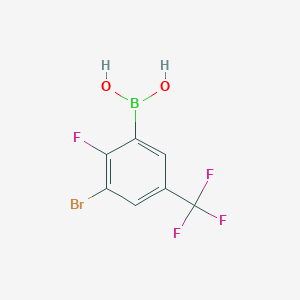

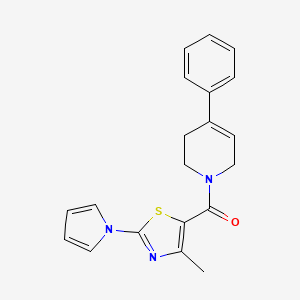

A significant application of 4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole derivatives is in the synthesis of novel compounds with potential applications in drug discovery. Colella et al. (2018) described a synthetic protocol for preparing 1,3-dibromo-1,1-difluoro-2-propanone, a new synthon used for introducing a bromodifluoromethyl group at the C4 of the thiazole. This methodology facilitates further transformations, such as Br/F exchange, which is useful in radiopharmaceutics and the preparation of biologically relevant compounds like DF2755Y (Colella et al., 2018).

Material Science and Organic Electronics

In the realm of material science and organic electronics, derivatives of this compound are employed in the development of organic photonic and electronic materials. Zhang et al. (2013) explored the arylation in the 4- and 7-positions of benzothiadiazole derivatives by (hetero)aryl bromides using Pd-catalyzed C–H activation. This method enabled the synthesis of differentially substituted derivatives, demonstrating applications in organic electronics through moderate to high yields of doubly arylated products (Zhang et al., 2013).

Corrosion Inhibition

Another interesting application is in corrosion inhibition. Kaya et al. (2016) conducted density functional theory (DFT) calculations and molecular dynamics simulations on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances on Fe metal. The theoretical data obtained showed good agreement with experimental results, suggesting that these compounds can serve as effective corrosion inhibitors (Kaya et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

4-bromo-2-(1,1-difluoroethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF2NS/c1-5(7,8)4-9-3(6)2-10-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTHWXHFQQYSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2961074.png)

![1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2961076.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2961080.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2961083.png)

![3-{[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2961091.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2961096.png)